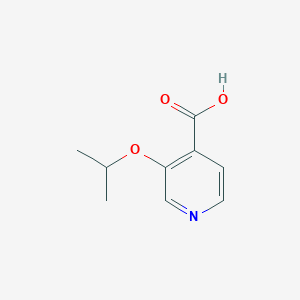

3-(propan-2-yloxy)pyridine-4-carboxylic acid

CAS No.: 1501677-19-5

Cat. No.: VC2592960

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1501677-19-5 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 3-propan-2-yloxypyridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H11NO3/c1-6(2)13-8-5-10-4-3-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) |

| Standard InChI Key | CMVBUZNDHQMRGI-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=CN=C1)C(=O)O |

| Canonical SMILES | CC(C)OC1=C(C=CN=C1)C(=O)O |

Introduction

3-(Propan-2-yloxy)pyridine-4-carboxylic acid is an organic compound with the molecular formula C₉H₁₁NO₃. It belongs to the class of heterocyclic compounds, specifically pyridine derivatives, where the hydrogen atom at the 3-position of the pyridine ring is substituted with an isopropoxy group, and a carboxylic acid functional group is attached at the 4-position .

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the purity and structural integrity of 3-(propan-2-yloxy)pyridine-4-carboxylic acid during synthesis and analysis phases.

| Analytical Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation |

| Mass Spectrometry (MS) | Molecular weight and purity assessment |

Potential Applications

3-(Propan-2-yloxy)pyridine-4-carboxylic acid has garnered attention for its potential applications in medicinal chemistry and materials science. Its mechanism of action may involve interactions with biological targets, potentially modulating enzymatic activity or receptor binding.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties |

| Materials Science | Potential use in advanced materials |

Research Findings

Ongoing research aims to elucidate specific pathways influenced by this compound. Similar pyridine derivatives have shown biological activity by acting as enzyme inhibitors or modulators in metabolic pathways.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Modulation of metabolic pathways |

| Receptor Binding | Interaction with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume